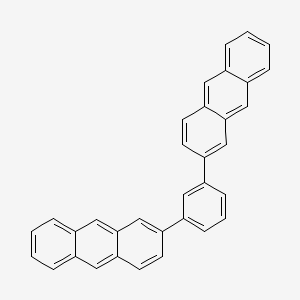
2,2'-(1,3-Phenylene)dianthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2-anthryl)benzene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of a benzene ring substituted with two anthracene units at the 1 and 3 positions. This compound is known for its unique photophysical properties and has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(2-anthryl)benzene typically involves the coupling of anthracene derivatives with benzene. One common method is the Negishi coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of carbon-carbon bonds between the anthracene and benzene units . The reaction conditions often include the use of zinc reagents and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods: While industrial-scale production methods for 1,3-Bis(2-anthryl)benzene are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Bis(2-anthryl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthracene units to dihydroanthracene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions to achieve selective substitution.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2-anthryl)benzene has a wide range of applications in scientific research:
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe for studying molecular interactions.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a diagnostic tool for certain diseases.
Wirkmechanismus
The mechanism by which 1,3-Bis(2-anthryl)benzene exerts its effects is primarily through its ability to engage in π-π interactions and excimer formation. These interactions are crucial for its photophysical properties, including fluorescence and phosphorescence. The compound’s molecular targets include DNA and other biomolecules, where it can intercalate and affect their function .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Tri(9-anthryl)benzene: This compound contains three anthracene units and exhibits similar photophysical properties but with increased complexity and potential for intermolecular interactions.
1,2,4,5-Tetra(9-anthryl)benzene: With four anthracene units, this compound forms highly ordered packing structures and has unique electronic properties.
Uniqueness: 1,3-Bis(2-anthryl)benzene is unique due to its specific arrangement of anthracene units, which allows for distinct electronic and photophysical behaviors. Its relatively simpler structure compared to its multi-anthracene counterparts makes it a valuable model for studying fundamental interactions in polycyclic aromatic systems.
Eigenschaften
CAS-Nummer |
925428-07-5 |
|---|---|
Molekularformel |
C34H22 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
2-(3-anthracen-2-ylphenyl)anthracene |
InChI |
InChI=1S/C34H22/c1-3-8-25-19-33-21-29(12-14-31(33)17-23(25)6-1)27-10-5-11-28(16-27)30-13-15-32-18-24-7-2-4-9-26(24)20-34(32)22-30/h1-22H |
InChI-Schlüssel |
XWTOFHLTEBJOBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=CC(=CC=C4)C5=CC6=CC7=CC=CC=C7C=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


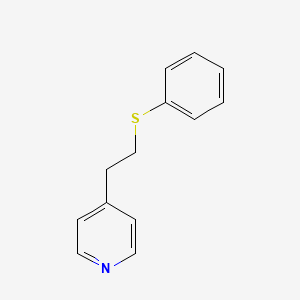
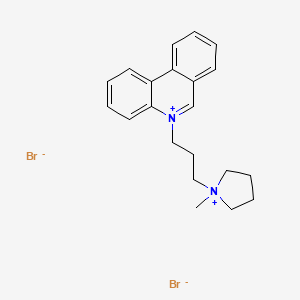
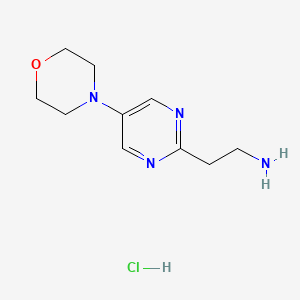
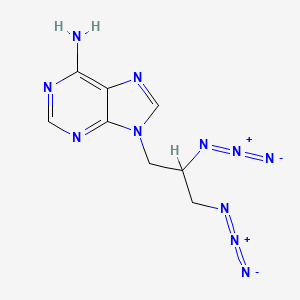
![2,2-dimethyl-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide](/img/structure/B14164178.png)
![2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B14164185.png)
![4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine](/img/structure/B14164189.png)
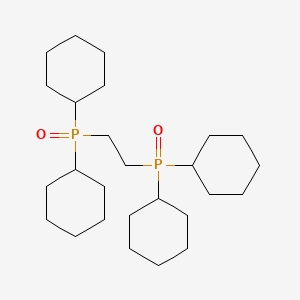
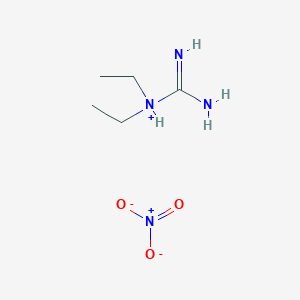

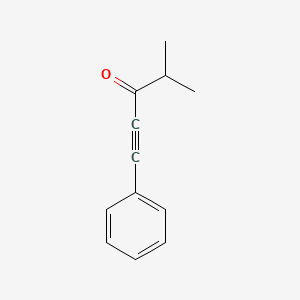

![6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B14164219.png)
![Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14164244.png)
